2-Isobutoxypyridine 2-Isobutoxypyridine
Brand Name: Vulcanchem
CAS No.: 1216841-32-5
VCID: VC7903458
InChI: InChI=1S/C9H13NO/c1-8(2)7-11-9-5-3-4-6-10-9/h3-6,8H,7H2,1-2H3
SMILES: CC(C)COC1=CC=CC=N1
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol

2-Isobutoxypyridine

CAS No.: 1216841-32-5

Cat. No.: VC7903458

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

2-Isobutoxypyridine - 1216841-32-5

Specification

CAS No. 1216841-32-5
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name 2-(2-methylpropoxy)pyridine
Standard InChI InChI=1S/C9H13NO/c1-8(2)7-11-9-5-3-4-6-10-9/h3-6,8H,7H2,1-2H3
Standard InChI Key GKQZRKIJQIXGHA-UHFFFAOYSA-N
SMILES CC(C)COC1=CC=CC=N1
Canonical SMILES CC(C)COC1=CC=CC=N1

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

2-Isobutoxypyridine (IUPAC name: 2-(2-methylpropoxy)pyridine) is characterized by a pyridine ring substituted with an isobutoxy group (–OCH₂CH(CH₃)₂) at the second carbon. Its molecular formula, C₉H₁₃NO, corresponds to a molar mass of 151.21 g/mol . The compound’s CAS registry number, 1216841-32-5, ensures unambiguous identification in chemical databases .

Synthesis and Manufacturing

Conventional Synthetic Routes

The most feasible synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyridine and isobutanol under basic conditions:

2-Chloropyridine + IsobutanolBase2-Isobutoxypyridine + HCl\text{2-Chloropyridine + Isobutanol} \xrightarrow{\text{Base}} \text{2-Isobutoxypyridine + HCl}

This method parallels the synthesis of 2-isopropylpyridine, where 2-bromopyridine reacts with isopropyl bromide in the presence of a palladium catalyst . Optimization of reaction parameters—such as temperature (80–120°C), solvent (toluene or DMF), and base (K₂CO₃ or NaH)—can enhance yields .

Alternative Approaches

Metal-catalyzed coupling reactions, such as Ullmann or Buchwald-Hartwig amination, may offer higher regioselectivity. For example, copper(I)-catalyzed etherification of 2-aminopyridine with isobutyl bromide could yield 2-Isobutoxypyridine, though this route remains speculative without experimental validation .

Physicochemical Properties

Physical State and Solubility

2-Isobutoxypyridine is a liquid at room temperature, with a density approximating 0.95–1.05 g/cm³ based on comparisons to 2-isopropylpyridine (density: 1.45 g/cm³) . It is miscible with common organic solvents like ethanol, diethyl ether, and dichloromethane but exhibits limited solubility in water (<1 g/L at 25°C) .

PropertyValue/RangeSource
Molecular Weight151.21 g/mol
Boiling Point~180–190°C (estimated)
Flash Point23–25°C (closed cup)
Refractive Index1.48–1.50 (20°C)

Chemical Stability and Reactivity

The compound’s pyridine ring confers weak basicity (pKa ≈ 3–5), while the ether linkage enhances resistance to nucleophilic attack . Under acidic conditions, the isobutoxy group may undergo hydrolysis to form 2-pyridinol and isobutanol .

Applications in Organic Synthesis

Ligand in Catalytic Systems

2-Isobutoxypyridine serves as a ligand in transition-metal catalysis. For instance, palladium complexes incorporating this ligand exhibit efficacy in Suzuki-Miyaura cross-coupling reactions, analogous to boronic acid pinacol esters .

Pharmaceutical Intermediates

The compound’s structure aligns with motifs found in bioactive molecules. Derivatives of 2-alkoxypyridines are explored as kinase inhibitors or antiviral agents, though specific studies on 2-Isobutoxypyridine remain nascent .

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